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Introduction

Fadraciclib (formerly known as CYCO065) is a potent and selective, orally bioavailable, second-
generation aminopurine inhibitor of cyclin-dependent kinase 2 (CDK2) and CDK?9.[1][2][3]
Developed by Cyclacel Pharmaceuticals, fadraciclib has demonstrated significant anti-tumor
activity in preclinical models of various solid tumors.[1] Its primary mechanism of action
involves the dual inhibition of CDK2 and CDK9, which leads to cell cycle arrest and the
induction of apoptosis in cancer cells.[1][4] This technical guide provides a comprehensive
overview of the preclinical data supporting fadraciclib's mechanism of apoptosis induction,
efficacy in solid tumors, and detailed experimental protocols for its evaluation. Fadraciclib is
currently being investigated in Phase 1/2 clinical trials for patients with advanced solid tumors
and lymphomas.[5][6][7][8]

Core Mechanism of Action: Dual Inhibition of CDK?2
and CDK9

Fadraciclib exerts its anti-cancer effects by targeting two critical cyclin-dependent kinases:

o CDK®9 Inhibition and Transcriptional Regulation: CDK9 is a key component of the positive
transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-
terminal domain of RNA polymerase Il (RNA Pol Il), a crucial step for the transcriptional
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elongation of genes encoding proteins with short half-lives.[2] Many of these proteins, such
as Myeloid Cell Leukemia 1 (Mcl-1) and the MYC oncogene, are critical for cancer cell
survival and proliferation.[9][10] Fadraciclib inhibits CDK9, leading to a rapid decrease in the
phosphorylation of RNA Pol Il, which in turn downregulates the expression of Mcl-1 and
MYC, thereby promoting apoptosis.[9][10][11]

CDK2 Inhibition and Cell Cycle Control: CDK2, in complex with cyclin E, plays a pivotal role
in the G1 to S phase transition of the cell cycle.[1] In many cancers, particularly those with
cyclin E (CCNE1) amplification, the CDK2/cyclin E complex is hyperactive, driving
uncontrolled cell proliferation.[1][11] Fadraciclib inhibits CDK2/cyclin E, inducing cell cycle
arrest at the G1/S checkpoint.[1] In some contexts, particularly in aneuploid cancers, CDK2
inhibition by fadraciclib can also lead to a phenomenon known as "anaphase catastrophe," a
form of mitotic cell death.[12][13][14]

The dual inhibition of CDK2 and CDK9 provides a synergistic anti-tumor effect by concurrently
halting cell proliferation and actively inducing programmed cell death.[1]

Quantitative Data on Fadraciclib's Activity

The following tables summarize the quantitative data on the efficacy of fadraciclib in various
solid tumor models.

Table 1: In Vitro Cytotoxicity of Fadraciclib in B-cell Lymphoma Cell Lines

Cell Line Subtype Median IC50 (pM)
All B-cell Lymphoma Lines (n=13) 0.43

ABC DLBCL Similar to GCB
GCB DLBCL Similar to ABC

DHL DLBCL 0.47

Non-DHL DLBCL 0.29

Data extracted from a study on B-cell lymphoma, demonstrating potent single-agent activity.
[15]
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Table 2: In Vivo Efficacy of Fadraciclib in a Colorectal Cancer Patient-Derived Xenograft (PDX)
Model

Treatment Group Tumor Growth Inhibition Statistical Significance

Fadraciclib (25 mg/kg, BID, 5 o
Significant p < 0.05 (compared to control)
days/week for 2 weeks)

This data highlights the significant in vivo anti-tumor activity of fadraciclib in a patient-derived
model of colorectal cancer.[14]

Signaling Pathway of Fadraciclib-Induced Apoptosis
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Fadraciclib-Induced Apoptosis Signaling Pathway
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Caption: Fadraciclib's dual inhibition of CDK9 and CDK2 leads to apoptosis.

Experimental Protocols

Western Blot Analysis for Mcl-1 and Phospho-RNA
Polymerase Il
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This protocol is for assessing the pharmacodynamic effects of fadraciclib on target proteins.
1. Cell Culture and Treatment:

o Seed cancer cell lines (e.g., breast cancer, colorectal cancer) in appropriate culture medium.

e Once cells reach 70-80% confluency, treat with varying concentrations of fadraciclib (e.g.,
0.1 uM, 0.5 uM, 1.0 uM) or vehicle control (DMSO) for specified time points (e.g., 6, 12, 24
hours).

2. Cell Lysis:

e Wash cells with ice-cold PBS.

e Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
e Scrape cells and transfer the lysate to a microcentrifuge tube.

¢ Incubate on ice for 30 minutes, with vortexing every 10 minutes.

e Centrifuge at 14,000 rpm for 15 minutes at 4°C.

o Collect the supernatant containing the protein lysate.

3. Protein Quantification:

» Determine the protein concentration of each lysate using a BCA protein assay kit according
to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

o Normalize protein concentrations and prepare samples with Laemmli sample buffer.

o Denature samples by heating at 95°C for 5 minutes.

o Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.

o Transfer proteins to a PVDF membrane.

e Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

 Incubate the membrane with primary antibodies against Mcl-1, phospho-RNA Pol Il (Ser2),
total RNA Pol I, and a loading control (e.g., B-actin or GAPDH) overnight at 4°C.

e Wash the membrane three times with TBST.

 Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

e Wash the membrane three times with TBST.

 Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
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Apoptosis Assay using Annexin V/Propidium lodide
Staining and Flow Cytometry

This protocol quantifies the extent of apoptosis induced by fadraciclib.
1. Cell Culture and Treatment:

» Seed cancer cells in 6-well plates and allow them to adhere overnight.
e Treat cells with fadraciclib at various concentrations or vehicle control for the desired
duration (e.g., 24, 48 hours).

2. Cell Harvesting and Staining:

o Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach
them.

e Wash the cells with cold PBS.

o Resuspend the cell pellet in 1X Annexin V binding buffer.

e Add Annexin V-FITC and Propidium lodide (PI) to the cell suspension.

e Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

e Analyze the stained cells using a flow cytometer.

e Annexin V-positive, Pl-negative cells are considered to be in early apoptosis.
e Annexin V-positive, Pl-positive cells are in late apoptosis or necrosis.

e Quantify the percentage of apoptotic cells in each treatment group.

Experimental Workflow Visualization

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

In Vitro Evaluation of Fadraciclib
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Caption: Workflow for assessing fadraciclib-induced apoptosis in vitro.

Conclusion

Fadraciclib (CYCO065) is a promising therapeutic agent for solid tumors, acting through a dual
mechanism of CDK2 and CDK9 inhibition to induce apoptosis and cell cycle arrest. Its ability to
downregulate key survival proteins like Mcl-1 provides a strong rationale for its continued
clinical development, both as a single agent and in combination with other anti-cancer
therapies. The provided protocols and data serve as a valuable resource for researchers in the

field of oncology and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Apoptosis Induction by Fadraciclib (CYCO065) in Solid
Tumors: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15574044#apoptosis-induction-by-cyc065-in-solid-
tumors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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